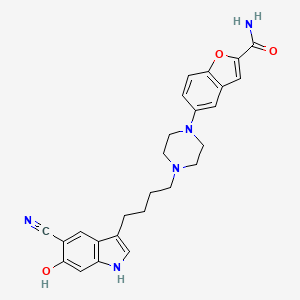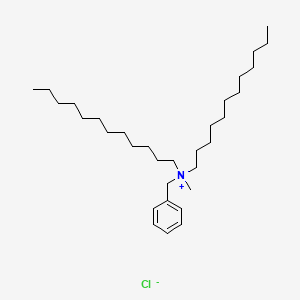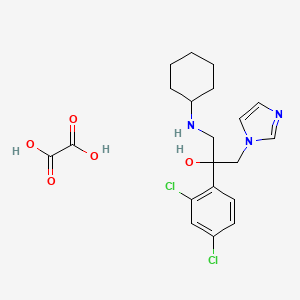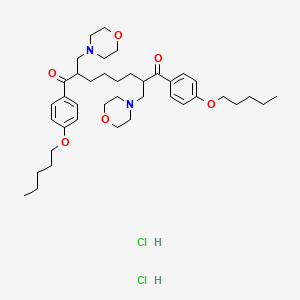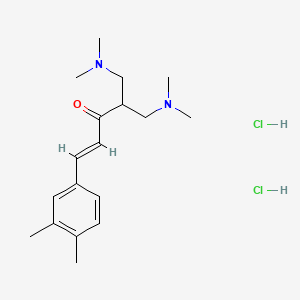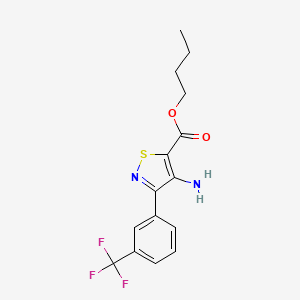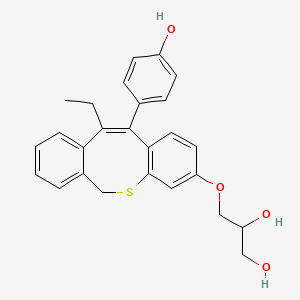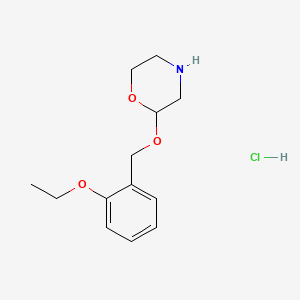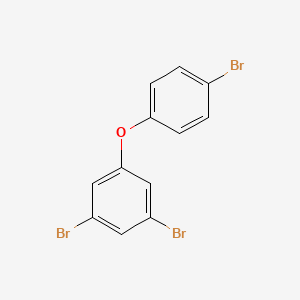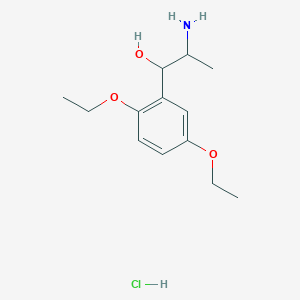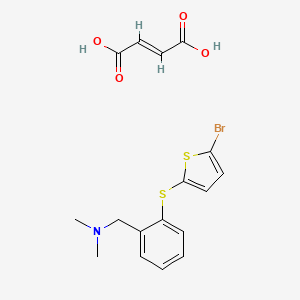
Theophylline, 8-(4-piperidyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theophylline, 8-(4-piperidyl)-, hydrochloride is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the piperidyl group enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-(4-piperidyl)-, hydrochloride typically involves the introduction of the piperidyl group to the theophylline molecule. This can be achieved through various synthetic routes, including:
Nucleophilic Substitution: Theophylline can undergo nucleophilic substitution reactions with piperidine derivatives under basic conditions.
Cyclization Reactions: Cyclization of appropriate precursors in the presence of catalysts can lead to the formation of the piperidyl group attached to the theophylline core.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Theophylline, 8-(4-piperidyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of reduced piperidyl groups.
Wissenschaftliche Forschungsanwendungen
Theophylline, 8-(4-piperidyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of Theophylline, 8-(4-piperidyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Inhibiting Phosphodiesterase: Leading to increased levels of cyclic AMP (cAMP) and subsequent bronchodilation.
Antagonizing Adenosine Receptors: Reducing bronchoconstriction and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: A parent compound used as a bronchodilator.
Aminophylline: A derivative of theophylline with enhanced solubility.
Dyphylline: Another xanthine derivative with bronchodilator properties.
Uniqueness
Theophylline, 8-(4-piperidyl)-, hydrochloride is unique due to the presence of the piperidyl group, which enhances its pharmacological profile and provides additional therapeutic benefits compared to other theophylline derivatives.
Eigenschaften
CAS-Nummer |
96434-27-4 |
|---|---|
Molekularformel |
C12H18ClN5O2 |
Molekulargewicht |
299.76 g/mol |
IUPAC-Name |
1,3-dimethyl-8-piperidin-4-yl-7H-purine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C12H17N5O2.ClH/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-3-5-13-6-4-7;/h7,13H,3-6H2,1-2H3,(H,14,15);1H |
InChI-Schlüssel |
LAZDFLRTLLKVPC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCNCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


